
Comparative analysis of the cardiovascular
outcomes of Teneligliptin and other gliptins

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diatin

Cat. No.: B10828557 Get Quote

A Comparative Analysis of Cardiovascular
Outcomes: Teneligliptin Versus Other Gliptins
A detailed guide for researchers and drug development professionals on the cardiovascular

safety and efficacy of DPP-4 inhibitors, with a focus on Teneligliptin in comparison to other

members of the gliptin class.

The landscape of type 2 diabetes mellitus (T2DM) treatment has been significantly shaped by

the introduction of dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins. While their

efficacy in glycemic control is well-established, their cardiovascular (CV) outcomes have been

a subject of extensive research, leading to several large-scale cardiovascular outcome trials

(CVOTs). This guide provides a comparative analysis of the cardiovascular outcomes of

Teneligliptin and other prominent gliptins, supported by experimental data and detailed

protocols.

Comparative Cardiovascular Outcome Data
While direct head-to-head large-scale cardiovascular outcome trials comparing Teneligliptin

with other gliptins are not available, a comparative overview can be assembled from individual

CVOTs and real-world evidence. The following tables summarize the key findings from major

trials for Sitagliptin, Saxagliptin, Alogliptin, and Linagliptin, alongside available data for

Teneligliptin.
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Table 1: Major Adverse Cardiovascular Events (MACE)

Gliptin Trial
Primary MACE
Outcome*

Hazard Ratio
(95% CI) vs.
Placebo/Comp
arator

Result

Teneligliptin

Real-World

Study (vs.

Sulfonylurea)

All-cause

mortality, MI,

Stroke

MI: 0.90 (0.68 to

1.20), Stroke:

1.00 (0.86 to

1.17)[1]

Non-inferiority

suggested vs.

sulfonylurea[1][2]

Sitagliptin TECOS

CV death,

nonfatal MI,

nonfatal stroke,

hospitalization

for unstable

angina

0.98 (0.88 to

1.09)[3]

Non-inferiority

demonstrated vs.

placebo[3][4]

Saxagliptin SAVOR-TIMI 53

CV death,

nonfatal MI,

nonfatal stroke

1.00 (0.89 to

1.12)

Non-inferiority

demonstrated vs.

placebo[5]

Alogliptin EXAMINE

CV death,

nonfatal MI,

nonfatal stroke

0.96 (one-sided

CI bound, 1.16)

[6][7]

Non-inferiority

demonstrated vs.

placebo[6][8]

Linagliptin CARMELINA

CV death,

nonfatal MI,

nonfatal stroke

1.02 (0.89 to

1.17)

Non-inferiority

demonstrated vs.

placebo[9]

Linagliptin
CAROLINA (vs.

Glimepiride)

CV death,

nonfatal MI,

nonfatal stroke

0.98 (0.84 to

1.14)

Non-inferiority

demonstrated vs.

glimepiride[9]

*MACE definitions can vary slightly between trials.

Table 2: Hospitalization for Heart Failure (HHF)
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Gliptin Trial

Hazard Ratio (95%
CI) vs.
Placebo/Comparat
or

Key Finding

Teneligliptin
Real-World Study (vs.

Sulfonylurea)
0.99 (0.86 to 1.14)[1]

No increased risk

observed compared to

sulfonylurea[10]

Sitagliptin TECOS
1.00 (0.83 to 1.20)[11]

[12]

No increased risk

observed

Saxagliptin SAVOR-TIMI 53 1.27 (1.07 to 1.51)[13]

Statistically significant

increased risk

observed[6][13]

Alogliptin EXAMINE 1.07 (0.79 to 1.46)[11]

Non-significant trend

towards increased

risk[2]

Linagliptin CARMELINA 0.90 (0.74 to 1.08)
No increased risk

observed[9]

Linagliptin
CAROLINA (vs.

Glimepiride)
1.03 (0.89 to 1.20)

No increased risk

observed compared to

glimepiride[9]

Experimental Protocols of Key Cardiovascular
Outcome Trials
Understanding the methodologies of the key CVOTs is crucial for interpreting their findings.

Teneligliptin: Real-World Study (vs. Sulfonylurea)
Study Design: A retrospective cohort study using the Korean National Health Insurance

Service database.[1]

Participants: 6,682 patients with T2DM newly prescribed Teneligliptin or a sulfonylurea,

matched 1:1 by propensity score.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33677929/
https://www.e-enm.org/journal/view.php?number=2123
https://pmc.ncbi.nlm.nih.gov/articles/PMC4785858/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4891459/
https://www.ahajournals.org/doi/10.1161/circulationaha.114.010389
https://www.cnodes.ca/wp-content/uploads/2021/12/Q13-06-Incretins-Seacrest-M-Trends-Cardiovasc-Med-2017-04-01.pdf
https://www.ahajournals.org/doi/10.1161/circulationaha.114.010389
https://pmc.ncbi.nlm.nih.gov/articles/PMC4785858/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7937854/
https://bjd-abcd.com/index.php/bjd/article/download/907/1171/8497
https://bjd-abcd.com/index.php/bjd/article/download/907/1171/8497
https://pubmed.ncbi.nlm.nih.gov/33677929/
https://pubmed.ncbi.nlm.nih.gov/33677929/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intervention: Teneligliptin versus sulfonylurea.

Primary Outcomes: Assessed hazard ratios for all-cause mortality, hospitalization for heart

failure (HHF), a composite of all-cause mortality or HHF, myocardial infarction (MI), and

stroke.[1]

Follow-up: Median follow-up of 641 days.[2]

Sitagliptin: TECOS (Trial Evaluating Cardiovascular
Outcomes with Sitagliptin)

Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.[3][14]

Participants: 14,671 patients with T2DM and established cardiovascular disease.[4][15]

Intervention: Sitagliptin (100 mg daily, or 50 mg for renal impairment) or placebo, added to

existing therapy.[4]

Primary Composite Outcome: Cardiovascular death, nonfatal myocardial infarction, nonfatal

stroke, or hospitalization for unstable angina.[3][14]

Follow-up: Median follow-up of 3 years.[3]

Saxagliptin: SAVOR-TIMI 53 (Saxagliptin Assessment of
Vascular Outcomes Recorded in Patients with Diabetes
Mellitus)

Study Design: A randomized, double-blind, placebo-controlled trial.

Participants: 16,492 patients with T2DM who had a history of cardiovascular events or

multiple risk factors for vascular disease.[16]

Intervention: Saxagliptin (5 mg daily, or 2.5 mg for renal impairment) or placebo.[16]

Primary Composite Outcome: Cardiovascular death, nonfatal myocardial infarction, or

nonfatal ischemic stroke.[17]
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Follow-up: Median follow-up of 2.1 years.[6]

Alogliptin: EXAMINE (Examination of Cardiovascular
Outcomes with Alogliptin versus Standard of Care)

Study Design: A randomized, double-blind, placebo-controlled trial.[7]

Participants: 5,380 patients with T2DM and a recent acute coronary syndrome (within 15 to

90 days).[18][19]

Intervention: Alogliptin (dose adjusted for renal function) or placebo.[7]

Primary Composite Outcome: Cardiovascular death, nonfatal myocardial infarction, and

nonfatal stroke.[18]

Follow-up: Median follow-up of 18 months.[7]

Linagliptin: CARMELINA and CAROLINA Trials
CARMELINA Study Design: A randomized, double-blind, placebo-controlled trial.[20]

CARMELINA Participants: 6,979 patients with T2DM at high risk for cardiovascular and/or

kidney disease.[21]

CAROLINA Study Design: A randomized, double-blind, active-controlled trial.[20]

CAROLINA Participants: 6,033 patients with T2DM and established cardiovascular disease

or multiple risk factors.[21]

Interventions: CARMELINA: Linagliptin vs. placebo.[20] CAROLINA: Linagliptin vs.

glimepiride.[20]

Primary Composite Outcome (both trials): Time to first occurrence of cardiovascular death,

nonfatal myocardial infarction, or nonfatal stroke (3P-MACE).[21]

Signaling Pathways and Mechanistic Insights

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.cnodes.ca/wp-content/uploads/2021/12/Q13-06-Incretins-Seacrest-M-Trends-Cardiovasc-Med-2017-04-01.pdf
https://www.prnewswire.com/news-releases/takeda-examine-cardiovascular-safety-outcomes-trial-of-alogliptin-met-primary-endpoint-of-non-inferiority-compared-to-placebo-in-addition-to-standard-of-care-showing-no-increase-in-cardiovascular-risk-in-type-2-diabetes-patients--222031731.html
https://www.takeda.com/newsroom/newsreleases/2016/examine-trial-post-hoc-analyses-of-mortality-data-regarding-cardiovascular-safety-of-alogliptin-presented-at-american-diabetes-associations-76th-scientific-sessions-and-published-in-diabetes-care/
https://www.ahajournals.org/doi/10.1161/JAHA.117.007649
https://www.prnewswire.com/news-releases/takeda-examine-cardiovascular-safety-outcomes-trial-of-alogliptin-met-primary-endpoint-of-non-inferiority-compared-to-placebo-in-addition-to-standard-of-care-showing-no-increase-in-cardiovascular-risk-in-type-2-diabetes-patients--222031731.html
https://www.takeda.com/newsroom/newsreleases/2016/examine-trial-post-hoc-analyses-of-mortality-data-regarding-cardiovascular-safety-of-alogliptin-presented-at-american-diabetes-associations-76th-scientific-sessions-and-published-in-diabetes-care/
https://www.prnewswire.com/news-releases/takeda-examine-cardiovascular-safety-outcomes-trial-of-alogliptin-met-primary-endpoint-of-non-inferiority-compared-to-placebo-in-addition-to-standard-of-care-showing-no-increase-in-cardiovascular-risk-in-type-2-diabetes-patients--222031731.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765314/
https://firstwordpharma.com/story/5815116
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765314/
https://firstwordpharma.com/story/5815116
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765314/
https://firstwordpharma.com/story/5815116
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The cardiovascular effects of DPP-4 inhibitors are believed to extend beyond their glucose-

lowering actions. They involve multiple signaling pathways that can influence endothelial

function, inflammation, and oxidative stress.

DPP-4 Inhibitors

GLP-1

 increases
SDF-1α Improved

Endothelial Function

Reduced
Inflammation

Anti-Atherosclerotic
Effects

Reduced
Oxidative Stress

Click to download full resolution via product page

Caption: DPP-4 inhibition enhances GLP-1 and SDF-1α, leading to beneficial cardiovascular

effects.

The workflow for assessing cardiovascular outcomes in clinical trials follows a rigorous, multi-

step process to ensure data integrity and patient safety.
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Caption: Standardized workflow for a typical cardiovascular outcome trial (CVOT).
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Discussion and Conclusion
The collective evidence from large-scale CVOTs indicates that the DPP-4 inhibitor class

generally has a neutral effect on MACE, establishing their cardiovascular safety for patients

with T2DM at high cardiovascular risk.[22] However, a critical point of differentiation among

gliptins has emerged concerning the risk of hospitalization for heart failure.

The SAVOR-TIMI 53 trial raised a significant safety concern with a 27% increased risk of HHF

with saxagliptin.[6][12][13] A similar, though non-significant, trend was observed with alogliptin

in the EXAMINE trial.[2] In contrast, the TECOS trial for sitagliptin and the CARMELINA and

CAROLINA trials for linagliptin did not show an increased risk of HHF.

For Teneligliptin, the absence of a dedicated large-scale CVOT makes direct comparisons

challenging. However, real-world data from a large retrospective study in Korea did not find an

increased risk of MACE or HHF compared to sulfonylureas.[1][2][10] While reassuring, this

evidence is not as robust as that from a randomized controlled trial. Smaller studies have

suggested that Teneligliptin may improve endothelial function.[23][24]

In conclusion, while most gliptins appear to be cardiovascularly safe regarding ischemic events,

the potential for increased HHF risk with certain agents necessitates careful consideration in

clinical practice, particularly for patients with pre-existing heart failure or those at high risk. The

available data for Teneligliptin suggests a favorable cardiovascular safety profile, though further

confirmation from large-scale, prospective, randomized trials would be beneficial to definitively

establish its position relative to other gliptins. Researchers and clinicians must weigh the

glycemic benefits of each DPP-4 inhibitor against their nuanced cardiovascular profiles to

optimize patient care.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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